molecular formula C24H26N2O2S B10980423 {4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(4,5-dimethylthiophen-2-yl)methanone

{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(4,5-dimethylthiophen-2-yl)methanone

Cat. No.: B10980423
M. Wt: 406.5 g/mol
InChI Key: KHIGXPFRUXFBGY-UHFFFAOYSA-N
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Description

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyloxyphenyl group and a dimethylthienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act on specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The dimethylthienylmethanone moiety may further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4,5-DIMETHYL-2-THIENYL)METHANONE is unique due to its combination of a benzyloxyphenyl group, a piperazine ring, and a dimethylthienylmethanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H26N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

(4,5-dimethylthiophen-2-yl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H26N2O2S/c1-18-16-23(29-19(18)2)24(27)26-14-12-25(13-15-26)21-8-10-22(11-9-21)28-17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3

InChI Key

KHIGXPFRUXFBGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

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